![molecular formula C5H6N2S2 B1613019 3-Methyl-2,4-dithiouracil CAS No. 66819-95-2](/img/structure/B1613019.png)
3-Methyl-2,4-dithiouracil
Overview
Description
3-Methyl-2,4-dithiouracil is a chemical compound with the molecular formula C5H6N2S2 and a molecular weight of 158.24 . It is closely related to dithiouracil .
Molecular Structure Analysis
The molecular structure of 2,4-dithiouracil has been studied using various techniques such as UV-Vis spectroscopy, cyclic voltammetry, and differential pulse voltammetry . These studies could provide insights into the molecular structure of 3-Methyl-2,4-dithiouracil.Chemical Reactions Analysis
The photophysical properties of 2,4-dithiouracil in the gas phase have been studied by time-resolved photoelectron spectroscopy (TRPES) with three different excitation wavelengths . This could provide insights into the chemical reactions of 3-Methyl-2,4-dithiouracil.Physical And Chemical Properties Analysis
3-Methyl-2,4-dithiouracil has a molecular weight of 158.24 . The physical and chemical properties of 2,4-dithiouracil, a related compound, have been studied extensively . These studies could provide insights into the properties of 3-Methyl-2,4-dithiouracil.Scientific Research Applications
Optical Studies
Research on the phosphorescent states of thiouracils, including 1-methyl-2,4-dithiouracil, has provided insights into their triplet states. Studies using optically detected magnetic resonance in zero magnetic field have been instrumental in understanding the zero-field splittings and sublevel kinetic parameters of these compounds (Taherian & Maki, 1981).
Electronic Transitions and Theoretical Investigations
Comprehensive theoretical investigations were conducted on the electronic singlet and triplet ππ* and nπ* transition energies of 2,4-dithiouracil. These studies, performed in both the gas phase and in solutions, compared the results with uracil and provided a deeper understanding of the electronic properties of these molecules (Shukla & Leszczynski, 2004).
H-bonded Structural Motifs
Studies on 2,4-dithiouracil (DTU) have revealed its ability to form H-bonded monohydrates in crystals with various 18-membered crown ethers. This has implications for understanding the structural motifs and interactions in these complexes (Wang et al., 2005).
Potentiometric Studies
Potentiometric titrations of 2,4-dithiouracil with silver nitrate solutions provided insights into the formation of silver complexes of thiouracil compounds. Such studies are crucial in understanding the chemical interactions and potential applications of these compounds (Neshkova et al., 1975).
Photoreactivity Investigations
Research into the photoreactivity of uracil derivatives, including 2,4-dithiouracil, has shown that doubling thionation increases photoreactivity. This has implications for the development of RNA-targeted photocrosslinking and phototherapeutic agents (Pollum et al., 2015).
Crystal Packing and Energetic Features
A comprehensive analysis of crystal packing and energetic features of uracil derivatives, including 2,4-dithiouracil, was reported. This study contributes to our understanding of molecular interactions and the potential for designing new materials or pharmaceuticals (Jarzembska et al., 2012).
Future Directions
properties
IUPAC Name |
3-methyl-1H-pyrimidine-2,4-dithione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2S2/c1-7-4(8)2-3-6-5(7)9/h2-3H,1H3,(H,6,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVXCBQJQTWWDRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=S)C=CNC1=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80628620 | |
Record name | 3-Methylpyrimidine-2,4(1H,3H)-dithione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80628620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2,4-dithiouracil | |
CAS RN |
66819-95-2 | |
Record name | 3-Methylpyrimidine-2,4(1H,3H)-dithione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80628620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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